

A Preliminary Investigation into the Reactivity of Phenoxyacetone: A Technical Guide

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Compound of Interest

Compound Name: *Phenoxyacetone*

Cat. No.: *B1677642*

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Abstract

Phenoxyacetone (1-phenoxy-2-propanone) is a versatile ketone with applications in organic synthesis and potential as a lead compound in drug discovery, notably as an acetylcholinesterase inhibitor. This technical guide provides a preliminary investigation into the reactivity of **phenoxyacetone**, consolidating available data on its synthesis, chemical properties, and biological interactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers in the field.

Introduction

Phenoxyacetone, a colorless to light-yellow liquid, is an organic compound with the chemical formula $C_9H_{10}O_2$. Its structure, featuring a phenoxy group attached to an acetone moiety, imparts a unique combination of reactivity at the carbonyl group and the aromatic ring. This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules, including various phenoxyacetamide derivatives that have shown a wide range of pharmacological activities.^{[1][2]} Furthermore, **phenoxyacetone** itself has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the regulation of cholinergic neurotransmission.^{[3][4]} This guide aims to provide a foundational understanding of **phenoxyacetone**'s reactivity to facilitate its application in synthetic and medicinal chemistry.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **phenoxyacetone** is presented below. This information is essential for its identification and characterization in a laboratory setting.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[4]
Molecular Weight	150.17 g/mol	[4]
Boiling Point	229-230 °C (lit.)	
Density	1.097 g/mL at 25 °C (lit.)	[5]
Refractive Index (n _{20/D})	1.521 (lit.)	[5]
Appearance	Colorless to light-yellow liquid	
Solubility	Soluble in water (9798 mg/L @ 25 °C est.)	[6]
Flash Point	85 °C (185 °F) - closed cup	[5]
LogP (o/w)	1.04	[6]

Spectroscopic Data:

- Infrared (IR) Spectroscopy:** The IR spectrum of **phenoxyacetone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing around 1720-1740 cm⁻¹. Other significant peaks include those for C-O-C stretching and aromatic C-H and C=C stretching.
- Mass Spectrometry (MS):** The electron ionization mass spectrum of **phenoxyacetone** shows a molecular ion peak (M⁺) at m/z 150, corresponding to its molecular weight. Common fragmentation patterns involve the loss of acetyl and phenoxy radicals.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum typically shows a singlet for the methyl protons (CH_3) around δ 2.2 ppm, a singlet for the methylene protons (CH_2) adjacent to the carbonyl group around δ 4.6 ppm, and multiplets for the aromatic protons of the phenyl group in the range of δ 6.9-7.4 ppm.
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around δ 205 ppm), the methylene carbon (around δ 75 ppm), the methyl carbon (around δ 27 ppm), and the aromatic carbons.

Synthesis of Phenoxyacetone

The most common and well-documented method for the synthesis of **phenoxyacetone** is the Williamson ether synthesis.^{[6][7]} This reaction involves the nucleophilic substitution of a halide from an α -halo ketone by a phenoxide ion.

Reaction Scheme

The overall reaction for the synthesis of **phenoxyacetone** from phenol and chloroacetone is as follows:

Experimental Protocol: Williamson Ether Synthesis of Phenoxyacetone

This protocol is adapted from various reported procedures.

Materials:

- Phenol
- Chloroacetone
- Sodium hydroxide (NaOH) or Sodium metal (Na)
- Anhydrous acetone or another suitable solvent
- Diethyl ether
- 5% NaOH solution

- Saturated sodium chloride (brine) solution
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Preparation of Sodium Phenoxide:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve phenol (1.0 equivalent) in a suitable solvent like anhydrous acetone.
 - Slowly add a stoichiometric amount of sodium hydroxide (1.0 equivalent) to the solution with stirring. The reaction is exothermic. Alternatively, for an anhydrous reaction, sodium metal can be carefully added to dry phenol.
- Reaction with Chloroacetone:
 - Once the sodium phenoxide has formed, slowly add chloroacetone (1.0 equivalent) dropwise from the dropping funnel to the reaction mixture with continuous stirring.
 - After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).^[3]
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - Partition the residue between diethyl ether and water.
 - Separate the organic layer and wash it sequentially with 5% NaOH solution (to remove any unreacted phenol), water, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and evaporate the solvent to obtain the crude **phenoxyacetone**.
- Purification (Optional but Recommended):

- The crude product can be purified by vacuum distillation.
- Alternatively, a bisulfite adduct can be formed for purification. The crude **phenoxyacetone** is shaken with a saturated solution of sodium bisulfite. The crystalline adduct is filtered, washed, and then decomposed with a dilute sodium hydroxide solution to regenerate the pure **phenoxyacetone**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **phenoxyacetone**.

Reactivity of Phenoxyacetone

The reactivity of **phenoxyacetone** is primarily governed by the electrophilic nature of the carbonyl carbon and the potential for reactions involving the α -protons and the aromatic ring.

Reactions at the Carbonyl Group

The carbonyl group in **phenoxyacetone** is susceptible to nucleophilic attack.

- **Formation of Hydrazones:** **Phenoxyacetone** readily reacts with hydrazines to form the corresponding hydrazones. For example, reaction with phenylhydrazine yields a crystalline hydrazone.
- **Formation of Oximes:** Reaction with hydroxylamine is expected to produce the corresponding oxime.
- **Reduction:** The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- **Addition of Grignard Reagents:** Grignard reagents will add to the carbonyl group to form tertiary alcohols.

Reactions Involving the α -Protons

The protons on the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations or alkylations.

Synthesis of Phenoxyacetamide Derivatives

Phenoxyacetone can be a precursor to phenoxyacetic acid, which is a key intermediate in the synthesis of various biologically active phenoxyacetamide derivatives.^{[1][8]} The synthesis of phenoxyacetic acid from **phenoxyacetone** would typically involve an oxidation step, such as the haloform reaction.

Experimental Protocol: Synthesis of a Phenoxyacetamide Derivative (General)

This is a general protocol for the synthesis of phenoxyacetamide derivatives from a phenoxyacetic acid intermediate.^[3]

Materials:

- Phenoxyacetic acid derivative (e.g., 2,4,5-trichlorophenoxyacetic acid)

- Thionyl chloride (SOCl_2) or another activating agent
- Amine or amino acid ester
- A suitable base (e.g., triethylamine)
- Anhydrous solvent (e.g., dichloromethane, DMF)

Procedure:

- **Activation of the Carboxylic Acid:** Convert the phenoxyacetic acid to its more reactive acid chloride by refluxing with an excess of thionyl chloride. Remove the excess thionyl chloride under vacuum.
- **Amide Coupling:** Dissolve the resulting phenoxyacetyl chloride in an anhydrous solvent. To this solution, add the desired amine or amino acid ester (1.0 equivalent) and a base like triethylamine (1.1 equivalents) at 0 °C.
- **Reaction and Work-up:** Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.
- **Purification:** Wash the organic layer with dilute acid, dilute base, and brine. Dry the organic layer, evaporate the solvent, and purify the resulting phenoxyacetamide derivative by crystallization or column chromatography.

Biological Activity: Acetylcholinesterase Inhibition

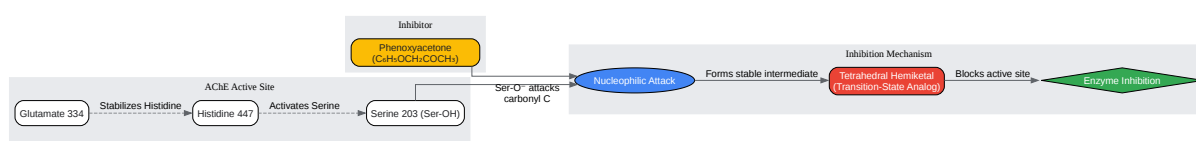
Phenoxyacetone has been identified as a reversible inhibitor of acetylcholinesterase (AChE). [3][4] The mechanism of inhibition by ketones, particularly those with electron-withdrawing groups, is proposed to involve the formation of a transition-state analog.[9]

Proposed Mechanism of Inhibition

It is hypothesized that the carbonyl carbon of **phenoxyacetone** is attacked by the hydroxyl group of the serine residue (Ser203) in the active site of AChE. This nucleophilic attack is facilitated by the catalytic triad of the enzyme (Ser-His-Glu). The result is the formation of a tetrahedral hemiketal intermediate, which mimics the transition state of acetylcholine

hydrolysis.[9][10] This stable complex effectively blocks the active site and prevents the breakdown of acetylcholine.

Signaling Pathway Diagram: Acetylcholinesterase Inhibition



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